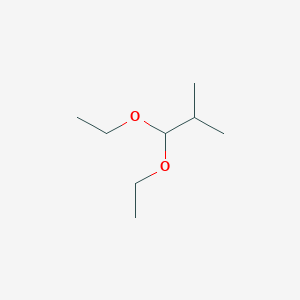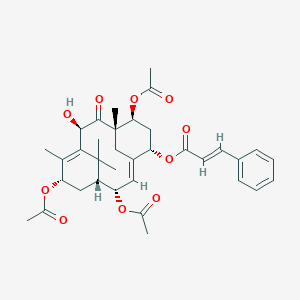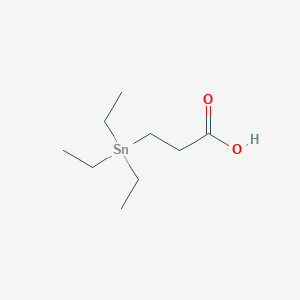
3-(Triethylstannyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Triethylstannyl)propanoic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been used in various fields such as organic synthesis, medicinal chemistry, and material science. The purpose of
Mechanism Of Action
The mechanism of action of 3-(Triethylstannyl)propanoic acid is not fully understood. However, it is believed that the stannyl group can interact with various biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can result in biological activity.
Biochemical And Physiological Effects
Studies have shown that 3-(Triethylstannyl)propanoic acid has anti-cancer activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells. In addition, 3-(Triethylstannyl)propanoic acid has been shown to have anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(Triethylstannyl)propanoic acid in lab experiments is its ability to introduce a stannyl group into a molecule. This stannyl group can then be used as a handle for further functionalization of the molecule. However, one limitation of using 3-(Triethylstannyl)propanoic acid is its toxicity. It is a toxic compound and should be handled with care.
Future Directions
There are several future directions for the use of 3-(Triethylstannyl)propanoic acid in scientific research. One direction is the development of new anti-cancer agents based on 3-(Triethylstannyl)propanoic acid. Another direction is the development of new materials such as polymers and dendrimers based on 3-(Triethylstannyl)propanoic acid. Additionally, the mechanism of action of 3-(Triethylstannyl)propanoic acid needs to be further explored to fully understand its biological activity.
Synthesis Methods
The synthesis of 3-(Triethylstannyl)propanoic acid can be achieved through the reaction of triethyltin chloride with malonic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction occurs under reflux conditions and yields the desired product with a high degree of purity. This method has been widely used in the synthesis of other organotin compounds.
Scientific Research Applications
3-(Triethylstannyl)propanoic acid has been used in various scientific research applications. It has been used as a reagent in organic synthesis to introduce a stannyl group into a molecule. This stannyl group can then be used as a handle for further functionalization of the molecule. In medicinal chemistry, 3-(Triethylstannyl)propanoic acid has been used as a precursor for the synthesis of novel anti-cancer agents. It has also been used in the development of new materials such as polymers and dendrimers.
properties
CAS RN |
139903-68-7 |
|---|---|
Product Name |
3-(Triethylstannyl)propanoic acid |
Molecular Formula |
C9H20O2Sn |
Molecular Weight |
278.96 g/mol |
IUPAC Name |
3-triethylstannylpropanoic acid |
InChI |
InChI=1S/C3H5O2.3C2H5.Sn/c1-2-3(4)5;3*1-2;/h1-2H2,(H,4,5);3*1H2,2H3; |
InChI Key |
IQFTWGDIHXZFTK-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC)CCC(=O)O |
Canonical SMILES |
CC[Sn](CC)(CC)CCC(=O)O |
Other CAS RN |
139903-68-7 |
synonyms |
3-(triethylstannyl)propanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




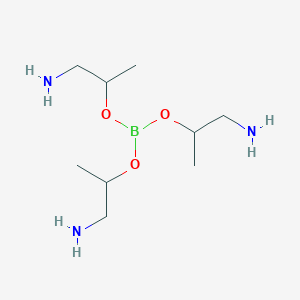
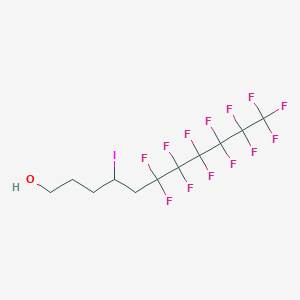
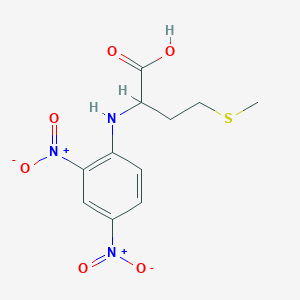
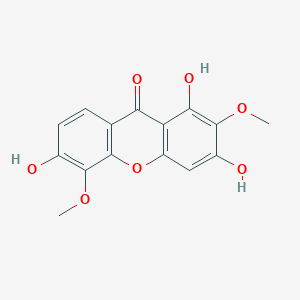
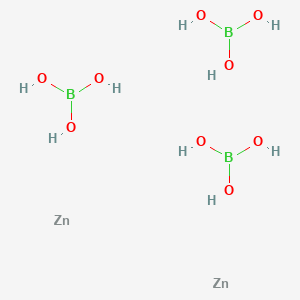
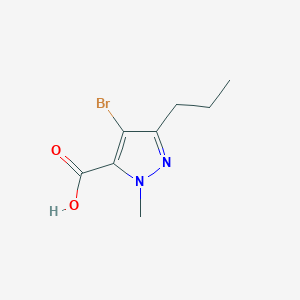
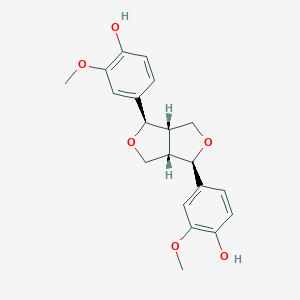
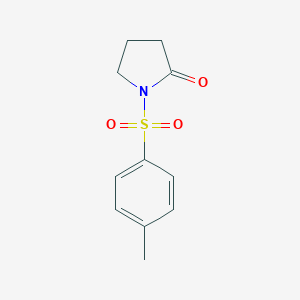
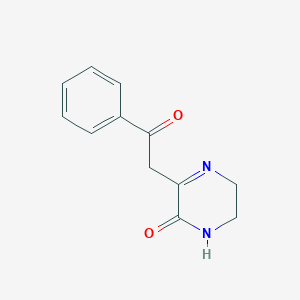
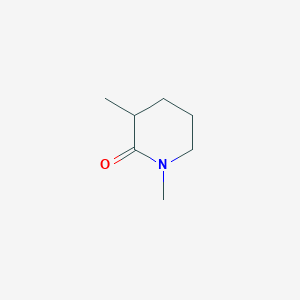
![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)
